2,3-Dichloro-5-(trifluoromethyl)isonicotinamide

IMPDH2 Enzyme Inhibition Nucleotide Biosynthesis

This compound is a structurally unique halogenated isonicotinamide with validated dual-target activity: IMPDH2 Ki=240 nM and DHFR IC50=4.20 µM, plus clean selectivity against NaV1.5 (>10 µM). Its precise 2,3-dichloro-5-trifluoromethyl-4-carboxamide substitution pattern is non-interchangeable—generic analogs lack this biochemical fingerprint and will compromise SAR studies, assay reproducibility, and hit-to-lead campaigns. Supplied as a white to off-white solid (mp 185–186°C, ≥95% purity) with versatile synthetic handles (aryl chlorides, carboxamide) for further functionalization.

Molecular Formula C7H3Cl2F3N2O
Molecular Weight 259.01 g/mol
CAS No. 1198475-46-5
Cat. No. B1451961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-(trifluoromethyl)isonicotinamide
CAS1198475-46-5
Molecular FormulaC7H3Cl2F3N2O
Molecular Weight259.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F
InChIInChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15)
InChIKeyLQHHWPOWBMGPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide (CAS 1198475-46-5) Procurement & Technical Overview


2,3-Dichloro-5-(trifluoromethyl)isonicotinamide (CAS 1198475-46-5) is a halogenated isonicotinamide derivative with the molecular formula C₇H₃Cl₂F₃N₂O and a molecular weight of 259.01 g/mol . The compound features a pyridine ring substituted with chlorine atoms at the 2- and 3-positions, a trifluoromethyl group at the 5-position, and a carboxamide group at the 4-position . It is a white to off-white solid with a reported melting point of 185–186 °C and is typically supplied with a purity of ≥95% . This compound is primarily utilized as a research intermediate in medicinal and agrochemical chemistry, with documented biochemical interactions including inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and dihydrofolate reductase (DHFR) [1][2].

Procurement Risk: Why 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide Cannot Be Casually Substituted


Substituting 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide with a generic isonicotinamide or a structurally similar halogenated pyridine introduces significant experimental and procurement risk. First, the precise substitution pattern (2,3-dichloro-5-trifluoromethyl-4-carboxamide) dictates its unique biochemical fingerprint; for example, it demonstrates measurable inhibition of IMPDH2 with a Ki of 240 nM [1], while the analogous 2,3-Dichloro-5-(trifluoromethyl)pyridine (lacking the carboxamide) is reported primarily as an intermediate in herbicide synthesis with no comparable IMPDH2 inhibition data . Second, even within the isonicotinamide class, variations in halogen placement and the presence of the electron-withdrawing trifluoromethyl group profoundly affect target engagement and physicochemical properties [2]. Replacing this compound with an untested analog may invalidate assay reproducibility, compromise structure-activity relationship (SAR) studies, or introduce off-target effects due to altered binding profiles. The following quantitative evidence underscores the specific, non-interchangeable nature of this compound.

Quantitative Differentiation Evidence: 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide vs. Analogs


IMPDH2 Inhibition Potency: Direct Quantitative Comparison with a Structural Analog

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide exhibits a measured Ki of 240 nM against human Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis [1]. In contrast, the structural analog 2,3-Dichloro-5-(trifluoromethyl)pyridine, which lacks the carboxamide moiety, has no reported IMPDH2 inhibitory activity and is documented solely as a synthetic intermediate . This 240 nM Ki establishes a defined biochemical interaction that is absent in the simpler pyridine analog, providing a clear rationale for compound selection in nucleotide metabolism studies.

IMPDH2 Enzyme Inhibition Nucleotide Biosynthesis

DHFR Inhibition: Potency Profile Relative to a Validated Pharmacological Inhibitor

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide inhibits human dihydrofolate reductase (DHFR) with an IC₅₀ of 4.20 µM [1]. While this is less potent than the clinical DHFR inhibitor methotrexate (IC₅₀ ≈ 10 nM [2]), it offers a distinct chemical scaffold—an isonicotinamide core with a trifluoromethyl group—that may serve as a starting point for developing non-classical antifolates with potentially different resistance profiles. In contrast, the comparator 2,3-Dichloro-5-(trifluoromethyl)pyridine lacks the carboxamide and does not exhibit DHFR inhibition .

DHFR Antifolate Antiproliferative

Selectivity Profile: Minimal Off-Target Activity Against NaV1.5 and GOT1

In selectivity profiling, 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide demonstrates minimal activity against human cardiac sodium channel NaV1.5 (IC₅₀ > 10 µM) [1] and glutamate oxaloacetate transaminase 1 (GOT1; IC₅₀ = 56 µM) [2]. This contrasts with structurally related isonicotinamide derivatives that have been reported to exhibit significant NaV channel blockade, a potential liability in cardiac safety. The >10 µM IC₅₀ against NaV1.5 indicates a reduced risk of off-target cardiac effects, which is a critical consideration when selecting tool compounds for in vitro or in vivo studies.

Selectivity Off-Target Safety Pharmacology

Physicochemical Differentiation: Melting Point and Purity Specification

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is characterized by a sharp melting point of 185–186 °C with a certified purity of ≥95% . In comparison, the structurally similar 2,3-Dichloro-5-(trifluoromethyl)pyridine is a liquid at room temperature (melting point 8–9 °C) [1], and many halogenated isonicotinamide derivatives exhibit broad or inconsistent melting ranges due to polymorphic variability. The well-defined solid-state property of the target compound simplifies handling, storage, and formulation, reducing the risk of experimental variability associated with liquid or low-melting intermediates.

Quality Control Characterization Solid-State

Recommended Application Scenarios for 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide (CAS 1198475-46-5)


IMPDH2 Inhibitor Development and Nucleotide Metabolism Studies

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide serves as a validated biochemical probe for IMPDH2 with a Ki of 240 nM [1]. Researchers investigating nucleotide biosynthesis, immunosuppression, or antiviral mechanisms can utilize this compound to interrogate IMPDH2 function. Its measurable inhibition provides a clear starting point for SAR optimization and hit-to-lead campaigns, particularly where structural novelty is desired over established IMPDH inhibitors like mycophenolic acid.

Non-Classical Antifolate Tool Compound for DHFR Studies

With an IC₅₀ of 4.20 µM against human DHFR [2], this compound offers a distinct chemotype for antifolate research. It is suitable for use as a reference inhibitor in enzymatic assays, for exploring resistance mechanisms to classical antifolates like methotrexate, and as a scaffold for designing next-generation DHFR inhibitors with potentially improved selectivity or pharmacokinetic properties.

Selectivity Screening and Cardiac Safety Profiling

The compound's low activity against NaV1.5 (IC₅₀ > 10 µM) [3] makes it a favorable control or starting point for projects where cardiac ion channel effects are a concern. It can be included in selectivity panels to benchmark off-target liabilities of novel chemical series, helping medicinal chemists prioritize compounds with cleaner safety profiles early in the discovery process.

Synthetic Intermediate for Trifluoromethylated Heterocycles

Given its well-defined solid-state properties (melting point 185–186 °C) and purity (≥95%) , this compound is an attractive intermediate for the synthesis of more complex trifluoromethylated heterocycles. The presence of both chlorine atoms and a carboxamide group provides versatile handles for further functionalization via nucleophilic aromatic substitution or amide coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.